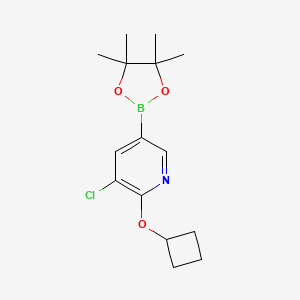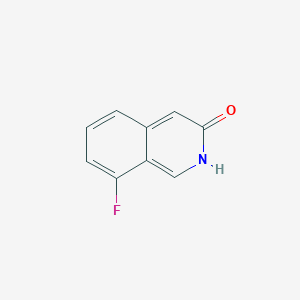
3-(ethylamino)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(ethylamino)-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylamino group and a methyl group attached to the propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylamino)-N-methylpropanamide typically involves the reaction of N-methylacrylamide with ethylamine. The reaction is carried out in methanol at elevated temperatures, often using microwave irradiation to accelerate the process. For example, N-methylacrylamide and ethylamine can be combined in a microwave reaction vessel, sealed, and irradiated at 140°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction mixture is often cooled and loaded onto a cartridge for purification, followed by washing with methanol and eluting the desired product with methanolic ammonia .
化学反応の分析
Types of Reactions
3-(ethylamino)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce different amine derivatives.
科学的研究の応用
3-(ethylamino)-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving amide interactions and enzyme inhibition.
Industry: Utilized in the production of various chemicals and materials.
作用機序
The mechanism of action of 3-(ethylamino)-N-methylpropanamide involves its interaction with molecular targets, such as enzymes or receptors. The ethylamino and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
- N-methylpropanamide
- N-ethylpropanamide
- N,N-dimethylpropanamide
Uniqueness
3-(ethylamino)-N-methylpropanamide is unique due to the presence of both ethylamino and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
3-(ethylamino)-N-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-3-8-5-4-6(9)7-2/h8H,3-5H2,1-2H3,(H,7,9) |
InChIキー |
GVFSZQKETALKFO-UHFFFAOYSA-N |
正規SMILES |
CCNCCC(=O)NC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Acetamide, N-[4-(3-bromopropoxy)phenyl]-](/img/structure/B8771933.png)


![Tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethylcarbamate](/img/structure/B8771955.png)

![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)
